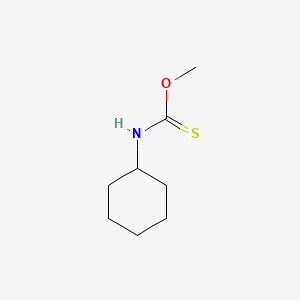![molecular formula C18H20O3 B14488240 Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol CAS No. 65977-82-4](/img/structure/B14488240.png)
Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol is an organic compound with the molecular formula C18H20O3 It is known for its unique structure, which combines a benzoic acid moiety with a substituted phenylmethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol typically involves the reaction of benzoic acid derivatives with substituted phenylmethanol. One common method includes the esterification of benzoic acid with 2-(2-methylprop-1-enyl)phenylmethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted aromatic compounds
Applications De Recherche Scientifique
Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with similar chemical properties.
Phenylmethanol: An aromatic alcohol that shares structural similarities.
2-(2-methylprop-1-enyl)phenol: A compound with a similar substituent on the aromatic ring.
Uniqueness
Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol is unique due to its combined structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in various fields make it a compound of significant interest.
Propriétés
Numéro CAS |
65977-82-4 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol |
InChI |
InChI=1S/C11H14O.C7H6O2/c1-9(2)7-10-5-3-4-6-11(10)8-12;8-7(9)6-4-2-1-3-5-6/h3-7,12H,8H2,1-2H3;1-5H,(H,8,9) |
Clé InChI |
BDNONBZLLWKVSA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1CO)C.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)
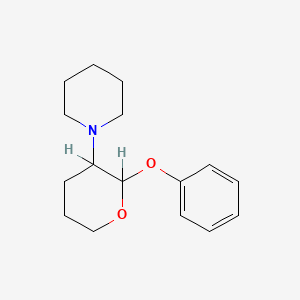
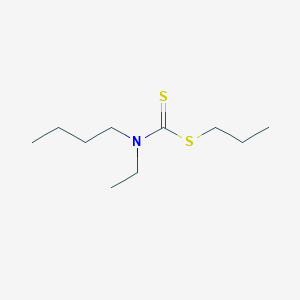

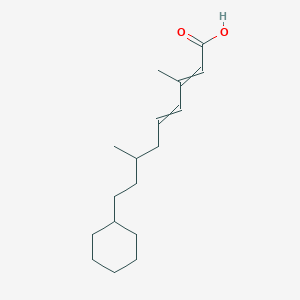



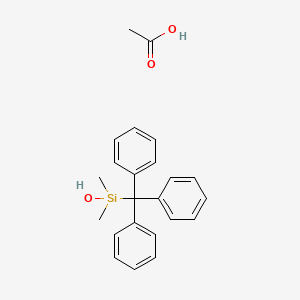

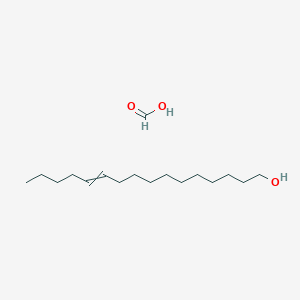
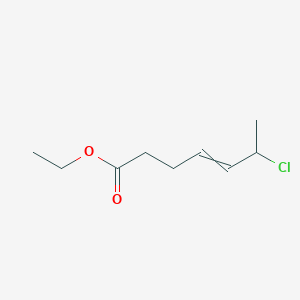
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
